(5Z)-5-[(1-Benzyl-1H-indol-3-YL)methylidene]-2-sulfanylidene-1-(3,4,5-trimethoxyphenyl)-1,3-diazinane-4,6-dione
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Overview
Description
The compound (5Z)-5-[(1-Benzyl-1H-indol-3-YL)methylidene]-2-sulfanylidene-1-(3,4,5-trimethoxyphenyl)-1,3-diazinane-4,6-dione is a complex organic molecule characterized by its unique structural features It contains an indole moiety, a benzyl group, a diazinane ring, and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 1-benzyl-1H-indole, 3,4,5-trimethoxybenzaldehyde, and thiourea.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the diazinane ring, potentially using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group and the trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized derivatives of the indole moiety.
Reduction: Reduced forms of the diazinane ring.
Substitution: Substituted derivatives at the benzyl or trimethoxyphenyl groups.
Scientific Research Applications
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Utilized in the development of probes for studying biological processes.
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Medicine
Drug Development: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry
Material Science:
Agriculture: Investigated for use in agrochemicals.
Mechanism of Action
The compound’s mechanism of action in biological systems involves interaction with specific molecular targets such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially leading to inhibition or activation of specific pathways. The trimethoxyphenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-[(1-Benzyl-1H-indol-3-YL)methylidene]-2-thioxo-1,3-diazinane-4,6-dione: Similar structure but lacks the trimethoxyphenyl group.
(5Z)-5-[(1-Benzyl-1H-indol-3-YL)methylidene]-2-sulfanylidene-1-phenyl-1,3-diazinane-4,6-dione: Similar structure but with a phenyl group instead of the trimethoxyphenyl group.
Uniqueness
The presence of the trimethoxyphenyl group in (5Z)-5-[(1-Benzyl-1H-indol-3-YL)methylidene]-2-sulfanylidene-1-(3,4,5-trimethoxyphenyl)-1,3-diazinane-4,6-dione imparts unique chemical and biological properties, potentially enhancing its efficacy and specificity in various applications.
Properties
Molecular Formula |
C29H25N3O5S |
---|---|
Molecular Weight |
527.6 g/mol |
IUPAC Name |
(5Z)-5-[(1-benzylindol-3-yl)methylidene]-2-sulfanylidene-1-(3,4,5-trimethoxyphenyl)-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C29H25N3O5S/c1-35-24-14-20(15-25(36-2)26(24)37-3)32-28(34)22(27(33)30-29(32)38)13-19-17-31(16-18-9-5-4-6-10-18)23-12-8-7-11-21(19)23/h4-15,17H,16H2,1-3H3,(H,30,33,38)/b22-13- |
InChI Key |
GHCHAANXZNLLGE-XKZIYDEJSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)N2C(=O)/C(=C\C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)/C(=O)NC2=S |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)C(=O)NC2=S |
Origin of Product |
United States |
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